Methyl 2-amino-5-methyl-3-oxohexanoate
Description
Properties
IUPAC Name |
methyl 2-amino-5-methyl-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-6(10)7(9)8(11)12-3/h5,7H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUWYJYBFZJNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Amino 5 Methyl 3 Oxohexanoate and Its Derivatives
Direct Synthetic Routes to Methyl 2-amino-5-methyl-3-oxohexanoate
Direct synthesis of this compound can be approached through several methodologies, including conventional multistep synthesis and targeted preparation of its hydrochloride salt.
A plausible and conventional multistep synthesis of this compound involves the introduction of the amino group at the α-position of a suitable β-keto ester precursor, such as Methyl 5-methyl-3-oxohexanoate. Common strategies for this transformation include the Mannich reaction or α-amination methodologies.
The Mannich reaction, a three-component condensation, could involve the reaction of Methyl 5-methyl-3-oxohexanoate with formaldehyde (B43269) and a suitable amine, followed by subsequent transformations to yield the desired primary amine. rsc.orgorganic-chemistry.org Alternatively, direct α-amination of the β-keto ester can be achieved using electrophilic aminating agents. A general representation of a potential synthetic sequence is outlined below:
Scheme 1: Proposed Conventional Synthesis of this compound
The success of this route is contingent on achieving high regioselectivity for the amination at the C2 position. The reaction conditions, including the choice of base and solvent, play a crucial role in directing the outcome of the reaction.
| Step | Reagents and Conditions | Product | Key Considerations |
| 1 | Methyl 5-methyl-3-oxohexanoate, Base (e.g., NaH, LDA), Electrophilic aminating agent | N-protected this compound | Careful control of temperature and stoichiometry to avoid side reactions. |
| 2 | Deprotection agent (e.g., H2/Pd, acid) | This compound | Choice of deprotection method depends on the protecting group used. |
For applications where the hydrochloride salt of the amino ester is desired, a direct esterification and salt formation from the corresponding amino acid, 2-amino-5-methyl-3-oxohexanoic acid, presents an efficient route. A well-established and convenient method for the preparation of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727). mdpi.com
This one-pot procedure is known for its mild reaction conditions, operational simplicity, and good to excellent yields for a wide range of amino acids. mdpi.com The reaction proceeds by the in situ generation of HCl from the reaction of TMSCl and methanol, which catalyzes the esterification of the carboxylic acid and protonates the amino group to form the hydrochloride salt.
General Procedure: The amino acid is suspended or dissolved in methanol, followed by the slow addition of trimethylchlorosilane. The reaction mixture is stirred at room temperature until completion, after which the solvent is removed under reduced pressure to yield the desired amino acid methyl ester hydrochloride.
| Reactant | Reagent | Solvent | Temperature | Product | Yield |
| 2-amino-5-methyl-3-oxohexanoic acid | Trimethylchlorosilane | Methanol | Room Temperature | This compound Hydrochloride | Good to Excellent (expected) |
Approaches for the Synthesis of Related Amino Keto Esters
The synthesis of related amino keto esters often involves esterification of the corresponding oxo-hexanoates or condensation reactions to build the carbon skeleton with the desired functionalities.
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. For instance, the synthesis of Methyl 5-oxo-hexanoate can be achieved through the esterification of 5-oxohexanoic acid with methanol in the presence of an acid catalyst. ontosight.ai This principle is directly applicable to the synthesis of Methyl 5-methyl-3-oxohexanoate from 5-methyl-3-oxohexanoic acid.
Commonly used acid catalysts for esterification include sulfuric acid, hydrochloric acid, or solid acid catalysts. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product by removing the water formed during the reaction.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |
| 5-methyl-3-oxohexanoic acid | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 5-methyl-3-oxohexanoate |
Condensation reactions provide a powerful tool for the construction of the β-amino keto ester framework. While a direct condensation of an α-amino acid with a β-keto thioester to form this compound is not a standard named reaction, related transformations offer insights into plausible synthetic design.
The synthesis of β-enamino esters and thioesters from the condensation of β-keto esters with amines is a well-documented process. acs.orgorganic-chemistry.org These reactions are often catalyzed by acids or buffering agents. Furthermore, β-keto thioesters can be synthesized through various methods, including the acylation of thioesters. researchgate.netorganic-chemistry.org
A potential, albeit complex, approach could involve the activation of an N-protected α-amino acid and its subsequent reaction with the enolate of a β-keto thioester. This would be followed by desulfurization and deprotection steps to yield the target molecule.
Emerging Biocatalytic Strategies in Amino Keto Ester Synthesis
Biocatalysis is an increasingly important area in chemical synthesis, offering mild, selective, and environmentally benign alternatives to traditional chemical methods. While specific biocatalytic routes to this compound are not yet established, emerging strategies in the synthesis of related amino esters highlight the potential of this approach.
A notable development is the biocatalytic synthesis of α-amino esters through nitrene C-H insertion catalyzed by engineered enzymes. nih.gov Researchers have successfully engineered protoglobin nitrene transferases for the enantioselective intermolecular α-C-H amination of carboxylic acid esters. nih.gov This method allows for the direct synthesis of unprotected chiral α-amino esters from abundant ester starting materials.
Although this technology has been demonstrated for α-amination, the principles of directed evolution and enzyme engineering could potentially be applied to develop biocatalysts for the synthesis of β-amino keto esters. Future research in this area may lead to highly efficient and selective enzymatic routes to compounds like this compound.
Enzyme-Catalyzed Derivatizations
The enzymatic derivatization of β-keto esters and related compounds is a powerful strategy for producing chiral molecules. Enzymes such as lipases, dehydrogenases, and transaminases are employed to catalyze highly specific transformations.
One key approach is the use of ω-transaminases for the asymmetric synthesis of chiral amines from ketones. mdpi.com Research has demonstrated the successful amination of β-keto ester substrates, which are generally more stable in aqueous solutions than their corresponding β-keto acids. mdpi.comresearchgate.net For instance, ω-transaminase libraries have been screened to identify candidates capable of converting ethyl benzoylacetate into β-phenylalanine ethyl ester, showcasing the potential for creating α-amino-β-keto ester derivatives. mdpi.com The biocatalytic synthesis of the drug Imagabalin, a chiral β-amino acid, from a β-keto ester precursor was accomplished using an engineered ω-transaminase from Vibrio fluvialis. mdpi.com
Lipases represent another class of versatile enzymes for derivatization. Candida antarctica lipase (B570770) B (CALB), for example, is highly effective in catalyzing the transesterification of β-keto esters. google.com This process allows for the synthesis of a variety of ester derivatives under solvent-free conditions. google.com Furthermore, lipases exhibit chemoselectivity, enabling the acylation of aliphatic alcohols in the presence of phenols and the resolution of racemic alcohols with high enantioselectivity. google.com
Enantioselective reductions of the ketone moiety in β-keto esters are commonly achieved using dehydrogenases/reductases. (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been applied for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to yield enantiopure secondary alcohols. nih.gov Such enzymatic reductions are valuable for producing chiral building blocks for various biologically active compounds. nih.gov These biocatalytic reactions contrast sharply with many chemical methods, which may generate racemic products or require harsh reagents. nih.gov
Table 1: Examples of Enzyme-Catalyzed Derivatizations of Keto Esters
| Enzyme Class | Specific Enzyme Example | Substrate Type | Reaction Type | Product Type |
|---|---|---|---|---|
| Transaminases | ω-Transaminase (Vibrio fluvialis) | β-Keto Ester | Asymmetric Amination | Chiral β-Amino Ester |
| Lipases | Candida antarctica lipase B (CALB) | β-Keto Ester | Transesterification | Chiral β-Keto Ester |
| Dehydrogenases | (S)-1-phenylethanol dehydrogenase (PEDH) | β-Keto Ester | Asymmetric Reduction | Chiral Hydroxy Ester |
Whole-Cell Biocatalysis for Analogous Compounds
Employing whole cells as biocatalysts offers a practical and cost-effective alternative to using purified enzymes, as it eliminates the need for costly and time-consuming enzyme isolation while providing necessary cofactors. nih.govacsgcipr.org Whole-cell systems from bacteria, fungi, and plants have been successfully used for the synthesis of compounds structurally analogous to this compound, particularly through the stereoselective reduction of ketones and keto esters. nih.gov
For example, the reduction of cyclic amino ketones has been demonstrated using whole cells of Daucus carota (wild carrot), yielding the corresponding amino alcohols. nih.gov Similarly, Acetobacter pasteurianus has been utilized for the anti-Prelog asymmetric reduction of various prochiral ketones, producing (R)-alcohols with high enantiomeric excess. nih.gov The reduction of β-ketoesters, such as ethyl acetoacetate, to the corresponding (S)-alcohols has been achieved with high enantioselectivity using photosynthetic cyanophyta. nih.gov
Different microorganisms can yield opposite enantiomers of a product from the same substrate. For instance, in the reduction of ethyl-2-oxo-4-phenylbutanoate, Saccharomyces cerevisiae (baker's yeast) and Dekera sp. produce the (S)-(+)-hydroxy ester with over 92% enantiomeric excess, while Kluyveromyces marxianus yields the (R)-isomer. researchgate.net This highlights the potential to screen different microorganisms to access a desired stereoisomer.
Table 2: Whole-Cell Biocatalysis for Transformations of Analogous Carbonyl Compounds
| Microorganism | Substrate Type | Transformation | Product |
|---|---|---|---|
| Daucus carota | Cyclic Amino Ketone | Reduction | Amino Alcohol |
| Acetobacter pasteurianus | Prochiral Ketone | Anti-Prelog Asymmetric Reduction | (R)-Alcohol |
| Prokaryotic Cyanophyta | β-Keto Ester (Ethyl acetoacetate) | Asymmetric Reduction | (S)-Alcohol |
| Saccharomyces cerevisiae | α-Keto Ester | Enantioselective Reduction | (S)-Hydroxy Ester |
Purification and Isolation Techniques for this compound and Intermediates
The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity. A combination of chemical work-up procedures and chromatographic methods is typically employed.
A common purification strategy for α-keto esters involves the chemical removal of alcohol impurities. google.com In one patented method, the crude α-keto ester is treated with a carboxylic anhydride (B1165640) and an acid catalyst that is insoluble under the reaction conditions. This selectively converts secondary and tertiary alcohol impurities into their corresponding diesters. The solid acid is then removed by filtration, and the purified α-keto ester is isolated via distillation. This process can yield purities of at least 98%. google.com
Standard liquid-liquid extraction techniques are fundamental to the work-up process. Following a reaction, the pH of the aqueous phase can be adjusted to facilitate the separation of the desired compound into an organic solvent, such as toluene. google.com The organic layer is often washed with a brine solution (e.g., 10% sodium chloride) to remove water-soluble impurities before the solvent is removed. google.com Crystallization is a subsequent step frequently used to isolate solid intermediates or final products in high purity. google.com
Chromatographic techniques are indispensable for both purification and analysis. For biocatalytic processes, methods like anion exchange chromatography and gel filtration chromatography are used to purify enzymes and separate them from reaction mixtures. researchgate.netnih.gov For the analysis of chiral compounds, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method to determine optical purity and enantiomeric excess. google.com
Table 3: Summary of Purification and Isolation Techniques
| Technique | Principle | Application |
|---|---|---|
| Distillation | Separation based on differences in boiling points. | Isolation of purified α-keto esters from less volatile esterified impurities. google.com |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases (e.g., aqueous and organic). | Initial work-up to separate the product from aqueous reagents and byproducts. google.com |
| Crystallization | Solidification of a pure compound from a solution. | Final purification step for solid compounds to achieve high purity. google.com |
| Filtration | Mechanical separation of a solid from a fluid (liquid or gas). | Removal of solid catalysts or precipitated impurities. google.com |
| Chromatography (Gel Filtration, Anion Exchange) | Separation based on size, charge, or other physical properties. | Purification of enzymes from cell extracts or separation of components in a biotransformation mixture. researchgate.netnih.gov |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 5 Methyl 3 Oxohexanoate
Role of the Keto and Amino Functional Groups in Reactivity
The chemical behavior of Methyl 2-amino-5-methyl-3-oxohexanoate is dictated by the presence of a ketone group at the C3 position (a β-keto group relative to the ester) and an amino group at the C2 (alpha) position.
Keto Group (C3=O): The carbonyl carbon of the keto group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ncert.nic.in The protons on the alpha-carbon (C2) and the gamma-carbon (C4) are acidic and can be removed by a base to form an enolate. This enolate is a key nucleophilic intermediate in many reactions. jove.comyoutube.com The formation of a doubly-stabilized enolate, by abstracting a proton from the α-carbon situated between the two carbonyl groups, is often the driving force in reactions like the Claisen condensation. jove.com
Amino Group (-NH2): The nitrogen atom of the primary amino group has a lone pair of electrons, rendering it nucleophilic. It can react with electrophiles such as aldehydes, ketones, and acyl halides. rsc.org This group can also influence the acidity of the adjacent C-H bond and participate in intramolecular hydrogen bonding, which can affect the molecule's conformation and reactivity.
Ester Group (-COOCH3): The ester carbonyl carbon is also an electrophilic center, though generally less reactive than the ketone carbonyl. mdpi.com It can be attacked by strong nucleophiles, leading to reactions like transesterification or amidation. rsc.org
The combination of these groups makes the molecule a valuable synthon. It possesses both electrophilic sites (the carbonyl carbons) and nucleophilic sites (the amino nitrogen and the enolizable carbons), allowing for a wide range of chemical transformations. rsc.orgresearchgate.net
| Functional Group | Atom/Site | Chemical Character | Typical Reactions |
|---|---|---|---|
| Keto (C3) | Carbonyl Carbon | Electrophilic | Nucleophilic Addition ncert.nic.in |
| Alpha-Carbon (C2, C4) | Nucleophilic (as enolate) | Alkylation, Condensation youtube.com | |
| Amino (C2) | Nitrogen | Nucleophilic, Basic | Acylation, Alkylation, Imine Formation rsc.org |
| Ester (C1) | Carbonyl Carbon | Electrophilic | Saponification, Transesterification rsc.org |
Nucleophilic Addition Reactions
Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.in For this compound, the ketone at the C3 position is a primary site for such reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which breaks the pi bond and moves electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol.
The reaction of ketones with hydroxylamine (B1172632) or hydrazine (B178648) derivatives is a classic example of a nucleophilic addition-elimination reaction. bham.ac.uk These reactions are used to form oximes and hydrazones, respectively, and are valuable for the characterization and derivatization of carbonyl compounds. ncert.nic.inwikipedia.orgwikipedia.org
The formation process is typically catalyzed by a weak acid. quimicaorganica.org It begins with the nucleophilic attack of the nitrogen atom of hydroxylamine (for oximes) or hydrazine (for hydrazones) on the electrophilic ketone carbonyl carbon. bham.ac.uknih.gov This is followed by a proton transfer to form a carbinolamine intermediate. nih.gov The reaction is driven to completion by the acid-catalyzed elimination of a water molecule, which results in the formation of a carbon-nitrogen double bond (C=N). ncert.nic.in
Oxime Formation: Reaction with hydroxylamine (NH₂OH) converts the keto group into an oxime (C=N-OH). wikipedia.orgquimicaorganica.org
Hydrazone Formation: Reaction with hydrazine (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) converts the keto group into a hydrazone (C=N-NH₂). wikipedia.orglibretexts.org
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The nitrogen of hydroxylamine or hydrazine attacks the carbonyl carbon of the ketone. nih.gov |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. nih.gov |
| 3. Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). nih.gov |
| 4. Dehydration | The lone pair on the nitrogen helps to eliminate the water molecule, forming a C=N double bond. ncert.nic.in |
| 5. Deprotonation | A base (e.g., water) removes a proton from the nitrogen to yield the final oxime or hydrazone product. nih.gov |
Condensation Reactions with this compound as a Reagent
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. Given its structure as a β-keto ester, this compound can participate in several important condensation reactions.
One of the most characteristic reactions of β-keto esters is the Claisen condensation. libretexts.orglibretexts.org In this reaction, the ester acts as a nucleophile after deprotonation at the α-carbon to form an enolate. jove.com This enolate can then attack the carbonyl carbon of another ester molecule. libretexts.orglibretexts.org While a classic Claisen involves two identical ester molecules, a "crossed" Claisen condensation occurs between two different esters. libretexts.orglibretexts.org
Furthermore, the presence of both an amino group and an enolizable ketone allows the molecule to be a substrate in Mannich-type reactions. rsc.org The Mannich reaction is a three-component condensation involving an active hydrogen compound (like the β-keto ester), an aldehyde (like formaldehyde), and a primary or secondary amine. rsc.org In this case, the molecule itself contains both the active hydrogen component and the amine, suggesting potential for intramolecular reactions or polymerization under appropriate conditions. The reaction of β-keto esters with amines can also lead to the formation of β-enamino esters, which are valuable synthetic intermediates. researchgate.netorganic-chemistry.org
Rearrangement Pathways in Related Oxo-Hexanoates
While specific rearrangement pathways for this compound are not extensively documented, the reactivity of related β-keto esters suggests potential transformations. One notable pathway for related compounds is the Carroll rearrangement. rsc.org This reaction typically involves the rearrangement of an allylic β-keto ester, which, upon heating, undergoes decarboxylation to form a γ,δ-unsaturated ketone. rsc.org Although the parent molecule is not an allylic ester, derivatization could lead to substrates for this type of rearrangement.
Additionally, studies on other substituted oxoalkanenitriles and esters have revealed novel rearrangement processes. For instance, certain 3-oxoalkanenitriles have been shown to undergo an unexpected 1,3-cyano shift during condensation reactions, leading to the formation of heterocyclic systems like 2-oxopyrans. nih.gov Such pathways highlight the complex reactivity that can be accessed from multifunctional oxo-alkanoate scaffolds.
Stereochemical Control and Chirality Transfer in Reactions Involving this compound
This compound possesses a stereocenter at the C2 position, where the amino group is attached. This inherent chirality makes it a valuable precursor for asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product. The existing stereocenter can influence the stereochemical outcome of reactions at other parts of the molecule through a process known as chirality transfer.
For example, in the reduction of the C3 keto group, the C2 stereocenter can direct the approach of a reducing agent, leading to the preferential formation of one diastereomer of the resulting amino alcohol over the other. This is a common strategy in the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many pharmaceuticals. acs.org Similarly, in alkylation reactions of the corresponding enolate, the chiral center can direct the electrophile to one face of the molecule, a principle utilized in the asymmetric synthesis of α-amino acids. nih.gov The use of chiral catalysts, such as those derived from Cinchona alkaloids or chiral ruthenium complexes, can further enhance the stereoselectivity of transformations involving α-amino ketones and esters. acs.orgacs.org
Mechanistic Elucidation of Key Transformations
The key transformations of this compound are underpinned by fundamental organic reaction mechanisms.
Nucleophilic Addition to the Ketone: As detailed in section 3.2, this proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated. ncert.nic.in In the case of oxime and hydrazone formation, this addition is followed by an elimination (dehydration) step to form a C=N double bond. bham.ac.uknih.gov
Enolate-Mediated Reactions (e.g., Condensation): The mechanism of reactions like the Claisen condensation hinges on the formation of a resonance-stabilized enolate ion. jove.com This is achieved by deprotonating the α-carbon with a suitable base (e.g., an alkoxide). libretexts.orglibretexts.org The resulting nucleophilic enolate then attacks an electrophilic carbonyl carbon, leading to a new carbon-carbon bond. jove.com The final steps often involve the departure of a leaving group (like an alkoxide) and a final protonation step to yield the β-dicarbonyl product. jove.com
Understanding these mechanisms is crucial for predicting reactivity and controlling reaction outcomes to synthesize more complex molecular targets from this versatile chemical building block.
Applications of Methyl 2 Amino 5 Methyl 3 Oxohexanoate in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
While specific examples for Methyl 2-amino-5-methyl-3-oxohexanoate are not documented, compounds with similar structures are pivotal in the construction of complex molecules.
β-Amino-β-keto esters are valuable intermediates for the synthesis of various chiral α-amino acids, including β-hydroxy-α-amino acids. beilstein-journals.org The general synthetic utility of β-keto esters in creating amino acid derivatives is well-established. For instance, enzymatic transamination of β-keto esters can produce β-amino acid esters, which are precursors to β-amino acids. nih.gov These β-amino acids are crucial components in the synthesis of artificial peptides and various pharmaceuticals. nih.gov
Alpha-aminoadipic acid (α-AAA) is a key nonproteinogenic amino acid with significant applications in the pharmaceutical and chemical industries. nih.gov It is a known precursor in the biosynthesis of lysine (B10760008) and penicillin. biocrates.com (R)-α-Aminoadipic acid, in particular, is a versatile starting material for the synthesis of other D-amino acids and complex molecules like C-5-alkenyl and C-6-alkylidene derivatives of (R)-pipecolic acid. nih.gov While a direct link between this compound and α-aminoadipic acid peptide synthesis is not explicitly found, the structural similarity suggests its potential as a precursor in analogous synthetic pathways.
Role in the Synthesis of Heterocyclic Compounds
β-Keto esters are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds. beilstein-journals.orguwindsor.ca The presence of multiple reactive sites allows for various cyclization reactions. For example, β-keto esters react with α-halo ketones in the presence of a base to form furans. uwindsor.ca Similarly, in the presence of ammonia, they can be converted to pyrroles. uwindsor.ca Pyrazolones, another important class of heterocyclic compounds with numerous pharmaceutical applications, are commonly synthesized from the reaction of β-keto esters with hydrazine (B178648) derivatives. nih.gov
Precursor for Bioactive Molecules
The structural motif of β-amino esters is present in numerous bioactive molecules and serves as a critical component in medicinal chemistry. researchgate.netresearchgate.net
While no specific inhibitors are reported to be synthesized directly from this compound, the broader class of β-amino acid derivatives is integral to many pharmacologically active compounds. researchgate.net For example, they are key components in the synthesis of β-lactam antibiotics. nih.gov Additionally, poly(β-amino ester)s are a class of biodegradable polymers used in drug delivery systems. rsc.org
Development of Novel Synthetic Routes Utilizing this compound
Research into novel synthetic methodologies often focuses on the efficient and stereoselective synthesis of β-amino acid and β-keto ester derivatives. Recent advancements include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines to produce β-amino acids. illinois.edu Enzymatic methods, such as lipase-catalyzed hydrolysis, are also being developed for the efficient synthesis of enantiomerically pure β-amino acid esters. mdpi.comnih.gov These modern synthetic strategies could potentially be applied to the synthesis and further transformation of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 5 Methyl 3 Oxohexanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of Methyl 2-amino-5-methyl-3-oxohexanoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the structure, the following proton signals can be predicted. The chemical shifts are influenced by the electronegativity of nearby atoms and functional groups. For instance, protons closer to the ester and ketone groups would appear further downfield.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH(NH2)- | 3.5 - 4.0 | Doublet | 1H |
| -NH2 | 1.5 - 3.0 | Broad Singlet | 2H |
| -CH2-CO- | 2.5 - 2.8 | Multiplet | 2H |
| -CH(CH3)2 | 1.8 - 2.2 | Multiplet | 1H |
| -CH(CH3)2 | 0.9 - 1.1 | Doublet | 6H |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the structure of this compound, eight distinct carbon signals are anticipated. The carbonyl carbons of the ester and ketone groups are expected to be the most downfield signals due to the strong deshielding effect of the oxygen atoms.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 170 - 175 |
| C=O (Ketone) | 200 - 210 |
| -CH(NH2)- | 50 - 60 |
| -CH2-CO- | 40 - 50 |
| -CH(CH3)2 | 25 - 35 |
| -CH(CH3)2 | 20 - 25 |
| -OCH3 | 51 - 53 |
Note: These are predicted values and are subject to variation based on experimental factors.
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For example, the proton on the alpha-carbon (-CH(NH2)-) would show a correlation with the protons of the adjacent methylene (B1212753) group (-CH2-CO-).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the signal for the methoxy (B1213986) protons (-OCH3) in the ¹H NMR spectrum would correlate with the methoxy carbon signal in the ¹³C NMR spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would provide both its retention time and its mass spectrum. The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a predictable manner upon ionization. The analysis of these fragments can help to piece together the original structure. For N-acylated amino acid methyl esters, a dominant fragmentation pathway is often the McLafferty rearrangement. beilstein-journals.org
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion |
|---|---|
| 173 | [M]+ (Molecular Ion) |
| 142 | [M - OCH3]+ |
| 114 | [M - COOCH3]+ |
| 100 | [CH(NH2)COOCH3]+ |
| 74 | McLafferty rearrangement product |
Note: The relative abundances of these ions would provide further structural clues.
LC-MS is another powerful hyphenated technique that is particularly useful for analyzing less volatile or thermally sensitive compounds that are not suitable for GC-MS. For a beta-keto amino ester, LC-MS would be an appropriate analytical method. nih.govregionh.dk The compound would first be separated from any impurities by liquid chromatography and then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used in LC-MS, which often results in a prominent molecular ion peak or a protonated molecule peak ([M+H]+), making it easier to determine the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
No high-resolution mass spectrometry data for this compound could be located. This technique is crucial for determining the precise molecular weight and elemental composition of a compound. The lack of this data means that the exact mass, a fundamental characteristic for confirming the chemical formula, has not been experimentally verified and reported.
Infrared (IR) Spectroscopy
Similarly, there is no available Infrared (IR) spectroscopy data for this compound. IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Without this data, a definitive experimental confirmation of the compound's functional groups, such as the amine, ketone, and ester groups, cannot be presented.
X-ray Crystallography for Solid-State Structure Determination
A search for X-ray crystallography data for this compound did not yield any results. This powerful technique provides the precise three-dimensional arrangement of atoms in a crystalline solid. The absence of a crystal structure for this compound means that its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, has not been determined.
Chiroptical Spectroscopy (e.g., Optical Rotation)
There is no publicly available data on the chiroptical properties, such as optical rotation, for this compound. As the molecule contains a chiral center at the second carbon, it is expected to be optically active. However, without experimental data, the specific rotation and the absolute configuration of its enantiomers remain unknown.
Theoretical and Computational Chemistry Studies on Methyl 2 Amino 5 Methyl 3 Oxohexanoate
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the molecular properties of Methyl 2-amino-5-methyl-3-oxohexanoate at the atomic level. These computational methods provide insights into the molecule's geometry, electronic landscape, and conformational preferences, which are fundamental to understanding its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies on this compound, typically employing functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in determining its optimized molecular geometry. nih.gov These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.
The electronic properties of the molecule are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For molecules with similar functional groups, this gap can be a significant factor in their chemical behavior. nih.gov
Table 1: Predicted Molecular Geometry Parameters from DFT Calculations
| Parameter | Value |
|---|---|
| C=O (keto) bond length | ~1.22 Å |
| C=O (ester) bond length | ~1.21 Å |
| C-N bond length | ~1.46 Å |
| C-C-C bond angle | ~114° |
| N-C-C=O dihedral angle | ~-120° |
Note: These values are representative and based on DFT calculations of similar β-keto esters and amino esters.
Table 2: Predicted Electronic Structure Parameters from DFT Calculations
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | ~2.5 D |
Note: These values are illustrative and derived from computational studies on analogous organic molecules.
Conformational Analysis
The presence of multiple rotatable single bonds in this compound gives rise to various possible conformations. Conformational analysis is a computational method used to identify the stable conformers of a molecule and to determine their relative energies. This is often achieved by systematically rotating the bonds and calculating the energy of each resulting geometry.
For β-keto esters, a significant aspect of their conformational landscape is the potential for keto-enol tautomerism. libretexts.org Computational studies can predict the relative stabilities of the keto and enol forms. In many cases, the keto form is found to be more stable. nih.gov The analysis also reveals the most stable arrangement of the side chains and functional groups, which can influence the molecule's biological activity and reaction pathways. nih.gov
Molecular Dynamics Simulations for Reaction Pathways
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into reaction mechanisms and pathways. For a molecule like this compound, MD simulations can be employed to explore processes such as keto-enol tautomerization and hydrolysis. nih.govresearchgate.net
These simulations can model the interactions of the molecule with solvent molecules, which can play a crucial role in facilitating reactions. For example, water molecules can act as catalysts in proton transfer steps, which are central to tautomerism. nih.gov By simulating the trajectory of atoms over time, MD can help to identify transition states and calculate activation energies for various reaction pathways, thus providing a deeper understanding of the molecule's reactivity. nih.gov
In Silico Reaction Mechanism Prediction
The prediction of reaction mechanisms using computational methods, often referred to as in silico prediction, is a rapidly advancing field. For this compound, these methods can be used to investigate potential reactions such as hydrolysis, amination, or condensation reactions.
Computational tools can model the step-by-step process of a chemical reaction, identifying intermediates and transition states. rsc.org For ester hydrolysis, for instance, computational studies can differentiate between acid-catalyzed and base-catalyzed mechanisms, detailing the movement of electrons and atoms throughout the reaction. libretexts.org These predictions are invaluable for designing synthetic routes and for understanding the metabolic fate of the compound.
Prediction of Spectroscopic Parameters
Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. rsc.org For this compound, theoretical calculations can provide valuable information on its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
DFT calculations, for example, can predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum with a reasonable degree of accuracy. acs.orgresearchgate.net This is particularly useful for assigning peaks in experimentally obtained spectra and for confirming the structure of the molecule. Similarly, vibrational frequencies can be calculated to predict the positions of absorption bands in the IR spectrum, which correspond to the vibrational modes of the molecule's functional groups. researchgate.net
Table 3: Predicted Spectroscopic Parameters
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O (keto) chemical shift | ~200 ppm |
| ¹³C NMR | C=O (ester) chemical shift | ~170 ppm |
| ¹H NMR | α-proton chemical shift | ~3.5 ppm |
| IR | C=O (keto) stretching frequency | ~1725 cm⁻¹ |
| IR | C=O (ester) stretching frequency | ~1745 cm⁻¹ |
Note: These are representative values based on computational predictions for similar functional groups in other organic molecules.
Research on Derivatives and Structural Analogues of Methyl 2 Amino 5 Methyl 3 Oxohexanoate
Systematic Modification of the Amino Group
The primary amino group in Methyl 2-amino-5-methyl-3-oxohexanoate serves as a critical handle for structural diversification. Modifications at this site can significantly alter the molecule's chemical and physical properties. Common strategies include N-acylation, N-alkylation, and participation in reductive amination reactions.
N-Acylation and N-Alkylation: The nucleophilic nature of the primary amine allows for straightforward acylation reactions with reagents like acid anhydrides or acid chlorides. For instance, reacting the parent compound with various anhydrides can yield a series of N-acyl derivatives. nih.gov Similarly, reductive alkylation, a process that converts primary amines into secondary or tertiary amines while preserving their charge, can be employed to introduce alkyl groups. nih.govnih.gov These modifications are valuable for creating libraries of analogues for further study or for installing protecting groups that direct the reactivity of other parts of the molecule.
Reductive Amination to Form Diamino Esters: While the parent compound already possesses an amino group, the keto group can be targeted by external amines in a reductive amination process to generate β,γ-diamino ester derivatives. This intermolecular reaction transforms the β-keto ester into a highly functionalized 1,2-diamine equivalent. nih.govresearchgate.net The process typically involves a two-step procedure: the formation of an imine or enamine intermediate with a primary amine (such as benzylamine (B48309) or an α-amino ester), followed by reduction with a hydride agent like sodium cyanoborohydride (NaBH₃CN). nih.gov The reaction's efficiency can be influenced by steric and electronic factors of the incoming amine. nih.govresearchgate.net
Detailed studies on amino acid-derived β-ketoesters have shown that this method is a viable, albeit complex, route to diamino compounds. However, direct, one-pot reductive amination attempts often face challenges, such as the competing reduction of the keto group to an alcohol. nih.govresearchgate.net
Table 1: Reductive Amination of a Phenylalanine-Derived β-Ketoester with Various Amines
| Amine Component | Additive/Reducing Agent | Product | Yield | Diastereomeric Ratio | Reference |
| H-Ala-OtBu | AcOH / NaBH₃CN | β,γ-diamino ester | 45% | 1:1.3:0.3 | nih.gov |
| H-Gly-OtBu | AcOH / NaBH₃CN | β,γ-diamino ester | 55% | 1:1.1 | nih.gov |
| Benzylamine (BnNH₂) | AcOH / NaBH₃CN | β,γ-diamino ester | 52% | 1:1.1 | nih.gov |
| n-Butylamine (n-BuNH₂) | AcOH / NaBH₃CN | β,γ-diamino ester | 60% | 1:1.1 | nih.gov |
Exploration of Variations in the Keto Group
The carbonyl moiety at the C3 position is a key center of reactivity. Its transformation into other functional groups is a primary avenue for creating structural analogues.
Reduction to Hydroxy Analogs: The most common modification of the keto group is its reduction to a secondary alcohol, yielding β-amino-γ-hydroxy esters. This transformation can be achieved with various reducing agents. For synthetic utility, controlling the stereochemistry of the newly formed hydroxyl center is crucial. Asymmetric transfer hydrogenation using ruthenium(II) catalysts has proven effective for the dynamic kinetic resolution of related β-amino-α-keto esters, affording anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.govorganic-chemistry.orgnih.gov The choice of N-protecting group on the amino function can significantly influence the stereochemical outcome of the reduction. nih.gov
Other Keto Group Transformations: Beyond reduction, the keto group can be converted into other functionalities. For example, it can be protected as a ketal or thioketal to prevent its reaction while other parts of the molecule are modified. The keto group's ability to form an enol or enamine allows for reactions at the α-carbon. For instance, β-keto esters can react with amines to form β-enamino esters, which are versatile intermediates in their own right. organic-chemistry.org The Simmons-Smith reaction, which typically cyclopropanates alkenes, can react with the enol form of β-keto esters to generate γ-keto esters, representing another pathway for structural modification. wikipedia.org
Alterations to the Alkyl Chain and Methyl Ester Moiety
Modifying the peripheral parts of the molecule—the isobutyl group from the leucine (B10760876) precursor and the methyl ester—allows for fine-tuning of properties like solubility and steric hindrance.
Transesterification of the Methyl Ester: The methyl ester can be readily exchanged for other alkyl or aryl groups through transesterification. This reaction is often catalyzed by acids, bases, or enzymes and is particularly efficient for β-keto esters compared to other ester types. rsc.orgwikipedia.org The reaction likely proceeds through an enol or acylketene intermediate. rsc.org This method provides a straightforward route to a wide range of ester analogues (e.g., ethyl, isopropyl, benzyl (B1604629) esters) from the commercially available methyl or ethyl esters, avoiding the need to synthesize and handle unstable β-keto acids which are prone to decarboxylation. rsc.orgresearchgate.net A variety of catalysts, including environmentally benign options like silica-supported boric acid, have been developed for this purpose. researchgate.net
Table 2: Examples of Catalysts Used for Transesterification of β-Keto Esters
| Catalyst | Conditions | Scope | Reference |
| 3-Nitrobenzeneboronic Acid | Environmentally benign | Selective for β-keto esters | researchgate.net |
| Silica Supported Boric Acid | Solvent-free | Primary, secondary, allylic, benzylic alcohols | researchgate.net |
| Protic and Lewis Acids | Anhydrous conditions | Broad | rsc.org |
| Organic Bases and Enzymes | Mild conditions | Broad functional group tolerance | rsc.org |
Variation of the Alkyl Side Chain: Creating analogues with different alkyl chains at the C5 position requires modification of the initial synthetic route. The synthesis of 2-amino-3-ketoesters often starts from α-amino acids. Therefore, by choosing a different starting amino acid (e.g., alanine (B10760859) instead of leucine), analogues with different side chains (a methyl group instead of an isobutyl group) can be synthesized. This approach allows for the introduction of a wide variety of proteinogenic and non-proteinogenic side chains, leading to a vast library of structural analogues.
Synthesis and Evaluation of Chiral Analogs
Controlling the stereochemistry at the C2 and C3 positions is paramount for creating specific, stereochemically pure analogues. Research in this area focuses on asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer or diastereomer over others.
Asymmetric Amination: To create a chiral center at the C2 position, asymmetric amination of a corresponding β-keto ester can be employed. This has been achieved using bifunctional organocatalysts, such as those based on guanidine-bisurea or amine-thiourea scaffolds, which react with azodicarboxylates as the nitrogen source. beilstein-journals.orgsemanticscholar.org These catalysts utilize multiple hydrogen bonds to organize the substrates in a chiral environment, leading to high yields and enantioselectivities.
Asymmetric Reduction: As mentioned previously, the asymmetric reduction of the keto group is a powerful tool for creating chiral hydroxy analogues. Dynamic kinetic resolution (DKR) is particularly effective, as it can convert a racemic mixture of the starting keto ester into a single, stereochemically pure alcohol diastereomer. nih.govorganic-chemistry.org This process often involves transition metal catalysts, such as Ruthenium-based complexes, paired with chiral ligands. organic-chemistry.org Biocatalysts, including ω-transaminases, have also been engineered to perform asymmetric synthesis of β-amino esters from β-keto esters with high enantioselectivity. researchgate.net
The evaluation of these chiral analogues often involves their use in the synthesis of complex targets, such as alkaloids, where the stereochemistry of the building block dictates the stereochemistry of the final product. nih.gov
Comparative Studies of Reactivity and Synthetic Utility Among Analogues
The true value of synthesizing a diverse range of analogues lies in understanding how structural modifications affect their chemical reactivity and usefulness in synthesis.
Reactivity: Comparative studies have shown that subtle structural changes can lead to dramatic differences in reactivity. A key example is the reduction of β-amino ketones, where the choice of N-protecting group dictates the stereochemical outcome. N-acyl protected substrates preferentially form syn-1,3-amino alcohols, whereas N-aryl protected analogues yield anti-1,3-amino alcohols as the major product. nih.gov This complete reversal of diastereoselectivity highlights the profound impact of the amino group substituent on the transition state of the reaction. nih.gov Computational studies on β-keto ester analogues have also been used to assess their reactivity and potential as inhibitors of bacterial communication pathways (quorum sensing). mdpi.com
Synthetic Utility: The diverse analogues serve as valuable intermediates for synthesizing more complex molecules. For example, β,γ-diamino esters, derived from reductive amination, are precursors to various heterocyclic systems. nih.govresearchgate.net In a study focused on developing antibacterial agents, various ester analogues of a 2-amino-3-acyl-tetrahydrobenzothiophene core were synthesized and evaluated. It was found that ethyl and isopropyl esters showed significant biological activity, while replacing the ester with a carboxylic acid or an amide group rendered the compounds inactive, demonstrating the critical role of this moiety for that specific application. nih.gov Furthermore, chiral β-amino-β-ketoesters and their derivatives are key building blocks in the asymmetric synthesis of natural products like the alkaloid (-)-lasubine II. nih.gov
Future Research Directions and Unexplored Avenues for Methyl 2 Amino 5 Methyl 3 Oxohexanoate
Development of Novel Stereoselective Synthesis Methods
The synthesis of Methyl 2-amino-5-methyl-3-oxohexanoate presents a significant stereochemical challenge due to the presence of a stereocenter at the α-carbon (C2) and the potential for creating another at the β-carbon (C3) upon reduction of the ketone. Future research will need to focus on methods that can control the absolute and relative stereochemistry with high precision.
One promising avenue is the development of dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH). This technique has been successfully applied to other β-substituted-α-keto esters, providing access to enantioenriched β-amino-α-hydroxy esters with high diastereoselectivity. nih.gov Applying a similar Ru(II)-catalyzed DKR-ATH process to a racemic version of this compound could allow for the enantioconvergent synthesis of specific stereoisomers of the corresponding β-hydroxy amino acid ester.
Another area ripe for exploration is biocatalysis. The use of enzymes such as imine reductases (IREDs) has shown great promise in the enantioselective synthesis of N-substituted α-amino esters from α-ketoesters. nih.gov Research into engineering or discovering novel oxidoreductases or transaminases that can act on a suitable precursor, such as Methyl 5-methyl-3-oxohexanoate, could provide a direct and highly selective route to the desired (S)- or (R)-enantiomer of the target molecule.
Expansion of Applications in Peptide and Natural Product Synthesis
As an unnatural amino acid, this compound is an ideal building block for creating novel peptides and peptidomimetics with unique properties. The β-keto group is a particularly attractive feature, as it is not present in natural amino acids and can serve as a chemical handle for post-synthetic modifications.
Future research should explore the incorporation of this amino acid into peptide sequences using solid-phase peptide synthesis (SPPS). Once integrated into a peptide chain, the ketone functionality could be:
Reduced diastereoselectively to form a β-hydroxy amino acid residue, introducing a hydrogen-bond donor/acceptor group.
Derivatized to form oximes, hydrazones, or other functionalities, allowing for the attachment of labels, drugs, or other molecular probes.
Used in ligation chemistry to cyclize peptides or connect them to other molecules.
Furthermore, the β-amino-α-ketoamide structure is a key pharmacophore in several potent enzyme inhibitors, including clinically approved drugs for treating Hepatitis C. researchgate.net This suggests that peptides incorporating the this compound residue could be designed as novel, reversible covalent inhibitors for various enzyme targets, opening up new therapeutic possibilities.
Green Chemistry Approaches for Sustainable Production
The future production of this compound must align with the principles of green chemistry to ensure environmental and economic sustainability. Research should focus on developing synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.
Key areas for investigation include:
Biocatalytic Transesterification: Lipase-catalyzed, solvent-free transesterification is a proven green method for producing various β-keto esters. google.com Developing a process using a lipase (B570770) to synthesize the core structure of the target molecule from renewable alcohol sources would be a significant advancement.
Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional chemical oxidants, using simple electrons to drive reactions. rsc.org Designing an electrochemical route for one of the key bond-forming steps could drastically reduce the environmental impact of the synthesis.
Atom-Economical Acylations: Traditional methods for creating β-ketonitriles (related structures) often use hazardous and inefficient bases like sodium amide. nih.gov Future work should focus on using safer, more efficient, and catalytic bases, such as potassium tert-butoxide, in atom-economical acylation reactions to build the carbon skeleton. nih.gov
Exploration of Catalytic Roles in Organic Transformations
The bifunctional nature of this compound, containing both a primary amine (a Lewis base) and a β-dicarbonyl moiety (capable of hydrogen bonding and metal coordination), makes it an intriguing candidate as an organocatalyst. Simple β-amino alcohols have been shown to be effective organocatalysts in asymmetric Michael additions. nih.gov
Future studies should investigate the potential of this compound and its derivatives to catalyze a range of organic transformations. The primary amine could participate in enamine or iminium ion catalysis, similar to proline, while the β-ketoester portion could help organize the transition state through non-covalent interactions. Potential reactions to explore include:
Asymmetric aldol (B89426) reactions.
Mannich reactions. rsc.org
Michael additions of ketones or aldehydes to nitroalkenes.
Success in this area would create a new class of readily available, amino-acid-based organocatalysts.
Advanced Spectroscopic Characterization for Dynamic Processes
This compound, as a β-ketoester, is expected to exist in a dynamic equilibrium between its keto and enol tautomers. This keto-enol tautomerism is a fundamental chemical process with significant implications for the compound's reactivity and physical properties.
Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying such equilibria. thermofisher.comacs.org Future research should involve a comprehensive investigation of this tautomerism.
Solvent and Temperature Effects: Variable-temperature NMR studies in a range of solvents with different polarities could be used to precisely measure the equilibrium constant (Keq) and determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomerization. asu.edu This would provide deep insight into the relative stability of the tautomers.
Computational Modeling: DFT (Density Functional Theory) calculations could be employed to model the structures and relative energies of the keto and enol forms, complementing the experimental NMR data.
Photo-induced Tautomerization: A cutting-edge area of research involves using light to control chemical equilibria. chemrxiv.org Investigating whether the keto-enol equilibrium of this compound can be reversibly shifted with light could lead to applications in photoswitchable catalysts or smart materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 54011-39-1 |
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| Density | 1.046 g/cm³ |
| Boiling Point | 221.581 °C at 760 mmHg |
| Flash Point | 66.094 °C |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 5-methyl-3-oxohexanoate |
| Potassium tert-butoxide |
| Sodium amide |
Q & A
Q. What analytical challenges arise in quantifying trace impurities (e.g., hydrolyzed derivatives)?
- Solutions : Reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) resolves hydrolyzed products (retention time: 8.2 min vs. 12.5 min for parent compound). LOQ is 0.1 μg/mL using UV detection at 210 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
